molecular formula C12H22Cl2N4 B1486125 2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride CAS No. 2203716-64-5

2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride

Cat. No.: B1486125
CAS No.: 2203716-64-5
M. Wt: 293.23 g/mol
InChI Key: DHNWLQLLNOGXLR-UHFFFAOYSA-N
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Description

The compound “2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride” is a chemical compound with the molecular formula C12H22Cl2N4 . It is a derivative of tetrahydroimidazo[1,2-a]pyrazine .


Synthesis Analysis

The synthesis of similar compounds involves a combinatorial approach towards a library of molecules . The synthesis of piperazine derivatives, which are part of the structure of the compound, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic skeleton, an N-terminal basic amino group, and a redox reactive thiol/disulfane substructure . The average mass of the compound is 293.236 Da, and the monoisotopic mass is 292.122162 Da .

Mechanism of Action

The mechanism of action of similar compounds involves the silencing of Gaq proteins . These compounds are cell-permeable and preferentially silence Gaq proteins .

Safety and Hazards

The safety data sheet for a similar compound, [2-(1-Piperidinylmethyl)phenyl]magnesium bromide, indicates that it is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

The future directions in the research of similar compounds involve exploring the chemical space of Gaq inhibitors of the BIM chemotype . This involves conducting a combinatorial approach towards a library of BIM molecules . The review of imidazo[1,2-a]pyrazines suggests that future developments will be based on the pattern and position of the substitution .

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-2-5-15(6-3-1)10-11-8-12-9-13-4-7-16(12)14-11;;/h8,13H,1-7,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNWLQLLNOGXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NN3CCNCC3=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
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2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
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2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
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2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
Reactant of Route 5
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2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
Reactant of Route 6
2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride

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